- Copper-catalyzed Clauson-Kass pyrroles synthesis in aqueous mediaApplied Organometallic Chemistry, 2012, 26(4), 164-167,
Cas no 89353-42-4 (3-(1H-Pyrrol-1-yl)aniline)

3-(1H-Pyrrol-1-yl)aniline structure
Nome do Produto:3-(1H-Pyrrol-1-yl)aniline
3-(1H-Pyrrol-1-yl)aniline Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-(1H-Pyrrol-1-yl)aniline
- 3-pyrrol-1-ylaniline
- 3-PYRROL-1-YL-ANILINE
- 3-Pyrrol-1-yl-phenylamine
- 1-(3-aminophenyl)-1H-pyrrole
- 1-(3-aminophenyl)pyrrole
- 3-(1-pyrrolyl)aniline
- 3-(pyrrol-1-yl)aniline
- 3-pyrrolylphenylamine
- 3-(1H-Pyrrol-1-yl)benzenamine (ACI)
- PJGDCPOPSNUYHC-UHFFFAOYSA-N
- J-510433
- 3-(1H-pyrrol-1-yl)aniline, AldrichCPR
- SCHEMBL632230
- F11186
- DTXSID70375217
- CHEMBL1328721
- BBL009667
- AKOS000101307
- SB62205
- CS-0245680
- 89353-42-4
- MLS000718576
- Z111423526
- FG-0417
- SDCCGMLS-0066035.P001
- SMR000290843
- HMS2668A18
- 3-(1H-pyrrol-1-yl) aniline
- EN300-30908
- DB-008236
- HMS1697E17
- STK796797
- F5608-0074
- MFCD03407309
-
- MDL: MFCD03407309
- Inchi: 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2
- Chave InChI: PJGDCPOPSNUYHC-UHFFFAOYSA-N
- SMILES: NC1C=C(N2C=CC=C2)C=CC=1
Propriedades Computadas
- Massa Exacta: 158.08400
- Massa monoisotópica: 158.084398327g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 141
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 31Ų
Propriedades Experimentais
- Ponto de Fusão: 43-44 ºC
- PSA: 30.95000
- LogP: 2.64070
3-(1H-Pyrrol-1-yl)aniline Informações de segurança
- Código da categoria de perigo: R36/37/38
- Instrução de Segurança: S26; S36/37/39; S37/39
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Frases de Risco:R36/37/38
3-(1H-Pyrrol-1-yl)aniline Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-Pyrrol-1-yl)aniline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30908-5.0g |
3-(1H-pyrrol-1-yl)aniline |
89353-42-4 | 95.0% | 5.0g |
$265.0 | 2025-03-21 | |
Enamine | EN300-30908-10.0g |
3-(1H-pyrrol-1-yl)aniline |
89353-42-4 | 95.0% | 10.0g |
$529.0 | 2025-03-21 | |
ChemScence | CS-0245680-10g |
3-(1h-Pyrrol-1-yl)aniline |
89353-42-4 | 10g |
$688.0 | 2022-03-30 | ||
TRC | P840423-1g |
3-(1H-Pyrrol-1-yl)aniline |
89353-42-4 | 1g |
$ 250.00 | 2022-06-03 | ||
Life Chemicals | F5608-0074-5g |
3-(1H-Pyrrol-1-yl)aniline |
89353-42-4 | 95%+ | 5g |
$255.0 | 2023-09-06 | |
ChemScence | CS-0245680-5g |
3-(1h-Pyrrol-1-yl)aniline |
89353-42-4 | 5g |
$345.0 | 2022-03-30 | ||
Chemenu | CM198587-5g |
3-Pyrrol-1-yl-phenylamine |
89353-42-4 | 95% | 5g |
$*** | 2023-05-29 | |
Enamine | EN300-30908-2.5g |
3-(1H-pyrrol-1-yl)aniline |
89353-42-4 | 95.0% | 2.5g |
$132.0 | 2025-03-21 | |
Chemenu | CM198587-1g |
3-Pyrrol-1-yl-phenylamine |
89353-42-4 | 95% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-30908-1g |
3-(1H-pyrrol-1-yl)aniline |
89353-42-4 | 90% | 1g |
$66.0 | 2023-09-05 |
3-(1H-Pyrrol-1-yl)aniline Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Cupric chloride Solvents: Water ; 2 h, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Stannous chloride Solvents: Water ; 30 min, rt → 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C
Referência
- SnCl2 catalyzed direct synthesis of pyrroles under aqueous conditionsAsian Journal of Chemistry, 2020, 32(4), 795-802,
Método de produção 3
Condições de reacção
1.1 Catalysts: Diiodo[1,1′-oxybis[ethane]]magnesium Solvents: Acetonitrile ; 10 h, 80 °C
Referência
- Unique chemoselective Clauson-Kass reaction of substituted aniline catalyzed by MgI2 etherateTetrahedron, 2011, 67(5), 898-903,
Método de produção 4
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Copper (mol. sieve supported) Solvents: 1H-Pyrrole ; 4 h, 115 °C
Referência
- An efficient heterogeneous catalytic method for the N-arylation of pyrrole and other N-heterocyclesCatalysis Letters, 2015, 145(5), 1113-1119,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium methoxide Catalysts: 2-Oxazolidinone , Cuprous iodide Solvents: Dimethyl sulfoxide ; 30 min, rt
1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C
1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C
Referência
- Oxazolidin-2-one as efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole and indoleLetters in Organic Chemistry, 2010, 7(3), 212-218,
Método de produção 6
Condições de reacção
1.1 Catalysts: Acetic acid ; 1 h, reflux
Referência
- Synthesis of heteroaromatic derivatives with nitrogen atoms: tripyrrolyl pyrimidine and tripyrrolyl[1,3,5]triazineAsian Journal of Chemistry, 2013, 25(1), 501-504,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium methoxide Catalysts: N-Hydroxysuccinimide , Cuprous iodide Solvents: Dimethyl sulfoxide ; 0.5 h, rt
1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C
1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C
Referência
- N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and IndoleJournal of Organic Chemistry, 2007, 72(23), 8943-8946,
Método de produção 8
Condições de reacção
Referência
- Research on antibacterial and antifungal agents. II. Synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a novel highly active, broad-spectrum antibacterial agent related to piromidic acidFarmaco, 1984, 39(2), 95-109,
3-(1H-Pyrrol-1-yl)aniline Raw materials
3-(1H-Pyrrol-1-yl)aniline Preparation Products
3-(1H-Pyrrol-1-yl)aniline Literatura Relacionada
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
89353-42-4 (3-(1H-Pyrrol-1-yl)aniline) Produtos relacionados
- 635-90-5(1-Phenyl pyrrole)
- 6025-60-1(2-(1H-Pyrrol-1-yl)aniline)
- 52768-17-9(4-(1H-Pyrrol-1-yl)aniline)
- 76283-10-8(4,5-Dibromo-2-fluorobenzyl bromide)
- 1339352-64-5(1-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperazine)
- 525581-61-7(4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol)
- 1261579-06-9(4-(3-Iodophenyl)pyridine)
- 2649063-83-0(3,6-dichloro-4-isocyanatopyridazine)
- 1207054-95-2(1-{2-4-(dimethylamino)phenylethyl}-3-2-(trifluoromethyl)phenylurea)
- 2097857-60-6(1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89353-42-4)3-(1H-Pyrrol-1-yl)aniline

Pureza:99%
Quantidade:5g
Preço ($):184.0